molecular formula C8H13N3O B12884248 N'-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide

N'-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide

Katalognummer: B12884248
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: IRVCBDNUFNNOBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide typically involves the reaction of 4,5-dimethylisoxazole with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4,5-Dimethylisoxazol-3-yl)-N-methylformamide
  • N-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylacetamide
  • N-(4,5-Dimethylisoxazol-3-yl)-N,N-diethylformimidamide

Uniqueness

N’-(4,5-Dimethylisoxazol-3-yl)-N,N-dimethylformimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylformimidamide group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

N'-(4,5-dimethyl-1,2-oxazol-3-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H13N3O/c1-6-7(2)12-10-8(6)9-5-11(3)4/h5H,1-4H3

InChI-Schlüssel

IRVCBDNUFNNOBX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(ON=C1N=CN(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.